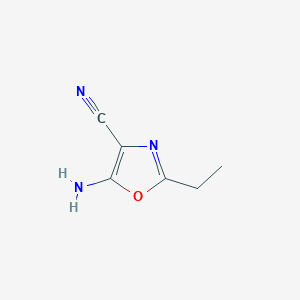

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5098-17-9 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

5-amino-2-ethyl-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C6H7N3O/c1-2-5-9-4(3-7)6(8)10-5/h2,8H2,1H3 |

InChI Key |

OPSANIVYYLOPDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(O1)N)C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Amino 2 Ethyl 1,3 Oxazole 4 Carbonitrile

Reactivity of the Oxazole (B20620) Ring System

The reactivity of the 1,3-oxazole ring is complex. It is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic attack than electron-rich heterocycles like pyrrole (B145914) or furan. However, the substituents on 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile significantly alter this intrinsic reactivity. The amino group (-NH₂) at C5 is a powerful electron-donating group, which increases the electron density of the ring, thereby activating it towards electrophiles. Conversely, the carbonitrile group (-CN) at C4 is a strong electron-withdrawing group, which deactivates the ring. The ethyl group (-CH₂CH₃) at C2 is a weak electron-donating group.

A comprehensive review of available scientific literature indicates a notable absence of studies detailing direct electrophilic aromatic substitution on the oxazole ring of this compound or its close analogs. In this context, electrophilic aromatic substitution refers to the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile.

Several factors contribute to this lack of reported reactivity:

Absence of Hydrogen Atoms: The oxazole ring in the title compound is fully substituted at positions C2, C4, and C5. As electrophilic aromatic substitution typically involves the replacement of a hydrogen atom, such reactions are not feasible on this scaffold without the displacement of an existing functional group, which would require harsh reaction conditions.

Directing Effects: While the C5-amino group is a strong activating and ortho-, para-directing group, and the C2-ethyl group is a weak activating group, the only available position for substitution is C4, which bears a deactivating cyano group. Electrophilic attack at this position is electronically disfavored.

Reactivity of the Amino Group: The exocyclic amino group is itself a nucleophilic center and can react with electrophiles. For instance, acylation of the amino group is a known reaction for related 5-aminooxazole derivatives. researchgate.net This reaction with the substituent often takes precedence over substitution on the heterocyclic ring itself.

While direct nitration has been successfully performed on other five-membered heterocycles like pyrazoles and isoxazoles using reagents such as nitric acid in trifluoroacetic anhydride, there are no specific reports of this reaction being applied to the 5-amino-4-cyano-oxazole system. researchgate.net Similarly, the Vilsmeier-Haack reaction, an electrophilic formylation, is effective on electron-rich heterocycles but remains undocumented for this specific oxazole derivative. wikipedia.orgorganic-chemistry.org

The oxazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature, which is further enhanced by the C5-amino group. Such reactions typically require the presence of a good leaving group on an electron-deficient ring.

Lack of a Suitable Leaving Group: The substituents on this compound (ethyl, cyano, and amino groups) are not typically considered good leaving groups under standard nucleophilic substitution conditions.

Ring Cleavage: In many instances, the reaction of oxazoles with strong nucleophiles does not result in substitution but rather in the cleavage of the heterocyclic ring. organic-chemistry.org

Detailed research on direct nucleophilic attack on the oxazole core of this compound is not available in the reviewed literature. The primary documented reactivity of this class of compounds involves transformations of the peripheral functional groups rather than direct substitution on the oxazole ring itself. For example, the amino and cyano groups can participate in cyclization reactions, such as the Friedländer synthesis, to form fused heterocyclic systems. researchgate.net

Derivatization via Functional Group Transformations

While direct substitution on the oxazole ring is not prominently reported, 5-amino-4-cyano-oxazole derivatives are valuable precursors for the synthesis of more complex molecules through reactions of their functional groups.

One notable transformation is the Friedländer Annulation . In this reaction, a 2-substituted 5-amino-4-cyano-1,3-oxazole can react with a ketone, such as cyclohexanone, typically under acidic or basic conditions, to yield a fused quinoline (B57606) system. This reaction proceeds via condensation involving the amino group and the adjacent cyano group.

Another significant derivatization involves the conversion of the nitrile group into a tetrazole ring. This can be achieved through a [3+2] cycloaddition reaction with an azide, such as trimethylsilyl (B98337) azide, often catalyzed by a tin compound like dibutyltin (B87310) oxide.

Table 1: Derivatization Reactions of 5-Amino-4-cyano-oxazole Analogs

| Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aryl-5-amino-4-cyano-1,3-oxazole | Cyclohexanone, AlCl₃, ClCH₂CHCl₂, reflux | Tetrahydroacridine derivative | researchgate.net |

| 2-R-5-amino-1,3-oxazole-4-carbonitrile | Trimethylsilyl azide, Dibutyltin oxide | 5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazole |

Q & A

Q. Table 1: Synthesis Conditions from Literature

| Precursor | Amine | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dichloroacrylonitrile | Dimethylamine | Methanol | 48 | 70 | |

| N-(2,2-dichloro...) | Methylamine | Methanol | 48 | 70 |

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

A multi-technique approach is recommended:

- Spectroscopy :

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₆H₈N₄O).

- Computational methods : Use DFT (e.g., Gaussian) to model electronic properties like HOMO-LUMO gaps and charge distribution .

Advanced: What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

Answer:

Discrepancies often arise from solvent effects or unaccounted intermediates. Mitigation strategies include:

- Mechanistic validation : Use HPLC or in-situ IR to detect transient intermediates .

- Solvent parameterization : Compare computed vs. experimental solvation energies (e.g., using COSMO-RS).

- Iterative refinement : Adjust computational models (e.g., hybrid functionals in DFT) to better match experimental kinetics .

Advanced: How do electronic effects of the amino and cyano groups influence reactivity?

Answer:

The amino group acts as an electron donor, activating the oxazole ring toward electrophilic substitution, while the cyano group withdraws electrons, directing reactivity to specific positions. For example:

- Nucleophilic attacks occur preferentially at the C-2 position due to cyano-induced electron deficiency .

- Electrophilic substitution (e.g., nitration) favors the C-5 position adjacent to the amino group. Computational NBO analysis can quantify these effects .

Advanced: What catalytic systems improve the synthesis of analogous oxazole carbonitriles?

Answer:

Nano-catalysts like Fe₃O4@SiO2@vanillin@thioglycolic acid enhance green synthesis by:

- Increasing surface area : Improves amine adsorption and reaction rates.

- Reusability : Maintain >85% efficiency over 5 cycles .

Table 2: Nano-Catalyst Performance

| Catalyst | Yield (%) | Cycles Stable | Reference |

|---|---|---|---|

| Fe₃O4@SiO2@vanillin@thioglycolic acid | 88 | 5 |

Basic: How can reproducibility challenges in synthesis be addressed?

Answer:

Standardize protocols for:

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) .

- Moisture control : Conduct reactions under inert atmosphere to prevent hydrolysis of intermediates.

- Catalyst pre-treatment : Dry nano-catalysts at 100°C to remove adsorbed water .

Advanced: What derivative design strategies enhance physicochemical properties?

Answer:

Modify substituents to tune properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.